N-Allyl-2-iodobenzamide is a synthetic compound primarily researched as a precursor for the development of SPECT (Single Photon Emission Computed Tomography) imaging agents. [, ] It is classified as a benzamide derivative, a class of organic compounds containing a benzene ring (C6H5) attached to an amide group (-C(O)NH2). [, ] N-Allyl-2-iodobenzamide is not a naturally occurring compound and is specifically synthesized for research purposes. []
N-Allyl-2-iodobenzamide is synthesized through a multi-step process starting from 2,3-dimethoxy-5-iodobenzoic acid. []
2,3-dimethoxy-5-iodobenzoic acid reacts with (S)-1-allyl-2-aminomethylpyrrolidine in an amidation reaction. [] This step forms the key intermediate compound, (S)-N-(1-allylpyrrolidin-2-yl)methyl-2,3-dimethoxy-5-iodobenzamide. []
The key intermediate then undergoes a reaction with hexabutylditin (Bu3Sn)2. [] This stannylation reaction replaces the iodine atom with a tributylstannyl group, forming the precursor compound (S)-N-(1-allylpyrrolidin-2-yl)methyl-2,3-dimethoxy-5-tributylstannanylbenzamide. []
The precursor reacts with radioactive sodium iodide (Na131I) followed by in situ oxidation using hydrogen peroxide (H2O2). [] This final step results in the formation of the radiolabeled compound 131I-Nalepride, a SPECT imaging agent. [] The overall yield of the synthesis is approximately 70%. []
The primary application of N-Allyl-2-iodobenzamide, based on the provided research, is its role as a precursor in the synthesis of 131I-Nalepride. [] This radiolabeled compound acts as a SPECT imaging agent. []
While the provided papers focus on 131I-Nalepride, other iodobenzamide derivatives, structurally related to N-Allyl-2-iodobenzamide, have been investigated for their potential as imaging agents for melanoma. [] For example, BZA (an iodobenzamide derivative) demonstrated promising results in detecting primary melanoma and metastases in a clinical trial. [] This suggests that N-Allyl-2-iodobenzamide, with appropriate modifications, might also hold potential for developing imaging agents for melanoma or other specific targets.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1